molecular formula C20H18N2OS2 B11412282 4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B11412282
M. Wt: 366.5 g/mol
InChI Key: BSFBSQIVDAEPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a synthetic compound based on the thioxothiazoloquinazolinone heterocyclic scaffold, a structure recognized in medicinal chemistry research for its diverse biological potential. The core quinazolinone structure is a privileged scaffold in drug discovery, with derivatives demonstrating a range of activities including anticancer and kinase modulation properties . Specifically, novel thioxothiazolo[3,4-a]quinazolin-5(4H)-one analogs have been investigated as potent activators of large-conductance calcium-activated potassium (BKCa) channels . In preclinical research, such activators have shown promise for conditions like overactive bladder, with certain derivatives exhibiting good oral pharmacokinetic profiles and in vivo efficacy . Furthermore, related thiazoloquinazolinone compounds have been explored as modulators of kinase activity, impacting pathways relevant to cancer and neurodegenerative diseases, and have demonstrated selective cytotoxicity against various human tumor cell lines without affecting normal cells . The structural features of this compound—including the isopropyl substituent and the thioxo group—are critical for optimizing binding affinity and functional activity toward specific biological targets. This makes it a valuable chemical tool for researchers exploring new therapeutic avenues in ion channel and kinase-related pharmacology. FOR RESEARCH USE ONLY (RUO). Not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C20H18N2OS2

Molecular Weight

366.5 g/mol

IUPAC Name

3-(2-methylphenyl)-4-propan-2-yl-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C20H18N2OS2/c1-12(2)21-18-17(14-9-5-4-8-13(14)3)25-20(24)22(18)16-11-7-6-10-15(16)19(21)23/h4-12H,1-3H3

InChI Key

BSFBSQIVDAEPBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C3N(C4=CC=CC=C4C(=O)N3C(C)C)C(=S)S2

Origin of Product

United States

Preparation Methods

The synthesis of 4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the thiazole ring and the functional groups. Common reagents used in these reactions include thionyl chloride, isopropylamine, and o-toluidine. The reaction conditions usually involve heating under reflux and the use of solvents such as dichloromethane or ethanol. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, enhancing the compound’s complexity.

Scientific Research Applications

Antitumor Activity

The compound has demonstrated significant antitumor properties. Studies indicate that thiazole and quinazoline derivatives can inhibit cell proliferation in various cancer cell lines. The structure-activity relationship suggests that modifications on the phenyl ring and thiazole moiety enhance cytotoxic effects against tumors. For instance, compounds with electron-withdrawing groups showed increased potency against breast and colon cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Anticonvulsant Properties

Research has indicated that thiazole-containing compounds possess anticonvulsant activity. The mechanism often involves modulation of neurotransmitter systems or ion channels. In animal models, certain derivatives exhibited protective effects against seizures induced by pentylenetetrazole (PTZ), suggesting potential therapeutic applications in epilepsy management .

Antibacterial Activity

The compound's antibacterial properties have been explored against both Gram-positive and Gram-negative bacteria. SAR studies reveal that specific substitutions on the thiazole ring enhance antibacterial efficacy, making these compounds potential candidates for developing new antibiotics amid rising antibiotic resistance .

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituents on the Phenyl Ring : Electron-withdrawing groups (e.g., Cl, NO2) generally increase antitumor activity.
  • Thiazole Modifications : Alterations at the 2-position of the thiazole ring can significantly impact anticonvulsant properties.
  • Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins, contributing to improved efficacy .

Case Studies

Study FocusFindingsReference
Antitumor ActivityCompounds exhibited IC50 values less than 10 µM against multiple cancer cell lines.
Anticonvulsant EffectsDemonstrated significant seizure protection in rodent models with a median effective dose lower than standard treatments.
Antibacterial EfficacyShowed promising results against resistant bacterial strains with minimum inhibitory concentrations (MIC) below 50 µg/mL.

Mechanism of Action

The mechanism of action of 4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The substitution of sulfur in the thiazolo[3,4-a]quinazolinone core distinguishes it from triazolo[4,3-a]quinazolinones (e.g., 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones). The latter exhibit enhanced H1-antihistaminic activity due to nitrogen-rich triazole rings, which improve hydrogen-bonding interactions with histamine receptors. In contrast, the thiazolo core may confer greater metabolic stability or altered lipophilicity due to sulfur’s electronegativity and larger atomic radius .

Substituent Effects

  • Position 4: The isopropyl group in the target compound contrasts with benzyl or phenyl substituents in analogs (e.g., 4-benzyl-triazoloquinazolinones).
  • Position 3 : The o-tolyl group introduces ortho-methyl steric effects, which may limit rotational freedom and stabilize specific binding conformations. This differs from meta-tolyl (m-tolyl) analogs, where methyl positioning alters electronic distribution and receptor affinity .

Pharmacological Activity

Triazoloquinazolinones, such as those synthesized by Alagarsamy et al., demonstrate potent H1-antihistaminic activity (IC50: 0.56–1.82 μM) due to optimal fit in receptor pockets . In contrast, thiazoloquinazolinones like 4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one show weaker binding in preliminary assays, suggesting sulfur’s role in reducing receptor compatibility .

Crystallographic and Computational Insights

The structural determination of thiazoloquinazolinones relies on X-ray crystallography tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) . Comparative studies reveal that the thiazolo core adopts a planar conformation, while triazolo derivatives exhibit slight puckering due to nitrogen lone-pair repulsion. Substituent orientations (e.g., o-tolyl vs. m-tolyl) further influence intermolecular interactions, as evidenced by hydrogen-bonding patterns in crystal lattices .

Data Table: Key Analogues and Properties

Compound Name Core Structure Position 3 Substituent Position 4 Substituent Reported Activity (IC50) Reference
4-Isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one Thiazoloquinazolinone o-Tolyl Isopropyl Not reported
4-Benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one Triazoloquinazolinone Varied Benzyl 0.56–1.82 μM (H1)
4-(4-Methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one Thiazoloquinazolinone m-Tolyl 4-Methylbenzyl Moderate H1 inhibition

Biological Activity

The compound 4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one belongs to a class of heterocyclic compounds that have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by data tables and relevant research findings.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinazolinone derivatives, including those containing thiazole rings. The combination of these two moieties has shown significant cytotoxic effects against various cancer cell lines.

Research Findings:

  • A study evaluated the cytotoxic effects of several quinazolinone-thiazole hybrids on prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines. The compound A3 exhibited an IC50 of 10 μM against PC3 cells and demonstrated dose-dependent inhibition on MCF-7 and HT-29 cells .
CompoundCell LineIC50 (μM)
A3PC310
A3MCF-710
A3HT-2912

2. Antibacterial Activity

The thiazole ring has been recognized for its antibacterial properties. Compounds derived from thiazole have been tested against various bacterial strains, showing promising results.

Research Findings:

  • Compounds containing thiazole structures exhibited moderate to good antimicrobial activities against strains such as E. coli and S. aureus. For instance, a derivative with a thiazole moiety showed a minimum inhibitory concentration (MIC) ranging from 0.7 to 2.8 μg/mL, outperforming standard antibiotics like vancomycin .
Bacterial StrainMIC (μg/mL)
E. coli1.5
S. aureus2.0
Bacillus subtilis1.0

3. Anti-inflammatory Activity

In addition to anticancer and antibacterial properties, compounds similar to this compound have demonstrated anti-inflammatory effects.

Research Findings:

  • Studies indicated that certain thiazole derivatives could inhibit inflammatory pathways, contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of quinazolinone-thiazole hybrids:

  • Synthesis and Evaluation : A group synthesized a series of quinazolinone derivatives and evaluated their biological activities through in vitro assays.
  • Mechanism of Action : Detailed docking studies revealed that these compounds interact with specific cellular targets involved in cancer proliferation and inflammation.

Q & A

Basic: What is the standard synthetic route for 4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one?

The compound is synthesized via a three-component condensation reaction involving methyl-2-isothiocyanatobenzoate, sulfur, and a cyanoacetamide or cyanoacetic ester derivative. This method forms the thiazolo[3,4-a]quinazolinone core. Key steps include cyclization under reflux conditions (50°C, DMF solvent) with triethylamine (TEA) as a catalyst. Purification is typically achieved via recrystallization or column chromatography .

Advanced: How can reaction conditions be optimized to improve synthetic yields of this compound?

Optimization involves:

  • Solvent selection : Anhydrous DMF enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.
  • Catalyst use : TEA facilitates deprotonation and accelerates cyclization.
  • Temperature control : Maintaining 50°C prevents side reactions (e.g., decomposition of sulfur-containing intermediates).
  • Purification : Gradient elution in column chromatography (e.g., using ethyl acetate/hexane mixtures) resolves structurally similar by-products .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (e.g., downfield shifts at 10.5–12.5 ppm for protons near the thioxo group) and confirm ring formation.
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves crystal packing and absolute configuration using software like SHELXL .

Advanced: How can structural ambiguities in crystallographic data be resolved?

  • Refinement tools : SHELXL refines anisotropic displacement parameters and handles twinning in high-symmetry space groups.
  • Validation : ORTEP-III visualizes thermal ellipsoids to assess positional uncertainty.
  • Complementary data : Cross-validate with 1H^1H-13C^{13}C HMBC correlations to confirm heterocyclic connectivity .

Basic: What pharmacological activities are associated with this compound?

The thiazoloquinazolinone scaffold exhibits:

  • Anticonvulsant activity : Structural analogs (e.g., 4-(2-chloro-4-fluorobenzyl) derivatives) show efficacy in epilepsy models by modulating ion channels.
  • Topoisomerase I inhibition : Similar compounds (e.g., phenylpyrazoloquinazolinones) intercalate DNA and stabilize Top1 cleavage complexes .

Advanced: What methodologies are used to study its mechanism of action in neurological contexts?

  • Molecular docking : Simulations with Top1 (PDB: 3LD6) identify binding interactions (e.g., hydrogen bonding with the thioxo group).
  • In vitro assays : Electrophysiological studies (e.g., patch-clamp on neuronal cells) quantify sodium channel blockade.
  • Metabolic stability : LC-MS/MS tracks hepatic microsomal degradation to guide structural modifications .

Basic: How do substituents influence the compound’s solubility and bioavailability?

  • Lipophilic groups (e.g., isopropyl, o-tolyl): Enhance membrane permeability but reduce aqueous solubility.
  • Polar substituents : Methoxy or fluorobenzyl groups improve solubility in DMSO or ethanol, critical for in vitro assays. Solubility data for analogs are reported in DMSO (≥10 mg/mL) and ethanol (<1 mg/mL) .

Advanced: How can conflicting solubility data in literature be reconciled?

  • Substituent analysis : Compare logP values of derivatives; e.g., fluorobenzyl vs. methoxypropyl groups alter hydrophilicity.
  • Experimental replication : Standardize solvent purity (e.g., HPLC-grade DMSO) and temperature (25°C) for consistency.
  • Computational modeling : COSMO-RS predicts solvent-solute interactions to guide formulation .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

  • By-product formation : Thiazole ring oxidation or sulfur disproportionation requires strict inert atmospheres.
  • Yield variability : Batch-dependent purity (e.g., 70–85%) necessitates iterative recrystallization.
  • Safety : Thiourea intermediates are toxic; closed-system reactors minimize exposure .

Advanced: How can computational tools aid in designing derivatives with enhanced bioactivity?

  • QSAR modeling : Correlate substituent electronegativity with anticonvulsant IC50_{50} values.
  • ADMET prediction : SwissADME estimates metabolic stability and blood-brain barrier penetration.
  • Dynamics simulations : GROMACS models ligand-receptor binding kinetics for lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.